N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-methylphenyl)ethanediamide N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 894010-09-4
VCID: VC6406120
InChI: InChI=1S/C21H21N3O2S/c1-14-8-10-17(11-9-14)24-20(26)19(25)22-13-12-18-15(2)23-21(27-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,24,26)
SMILES: CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-methylphenyl)ethanediamide

CAS No.: 894010-09-4

Cat. No.: VC6406120

Molecular Formula: C21H21N3O2S

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-methylphenyl)ethanediamide - 894010-09-4

Specification

CAS No. 894010-09-4
Molecular Formula C21H21N3O2S
Molecular Weight 379.48
IUPAC Name N'-(4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Standard InChI InChI=1S/C21H21N3O2S/c1-14-8-10-17(11-9-14)24-20(26)19(25)22-13-12-18-15(2)23-21(27-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,24,26)
Standard InChI Key GPGDIVSVXUJYIQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N'-(4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide, reflects its intricate architecture. Key structural components include:

  • Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole moiety is substituted with a methyl group at position 4 and a phenyl group at position 2.

  • Ethyl Spacer: A two-carbon chain linking the thiazole ring to the ethanediamide group, providing conformational flexibility.

  • Ethanediamide Backbone: A diamide structure where one amide nitrogen is bonded to a 4-methylphenyl group, and the other connects to the ethyl-thiazole unit.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₁N₃O₂S
Molecular Weight379.48 g/mol
IUPAC NameN'-(4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
SolubilityNot available

The compound’s solubility and stability remain uncharacterized, though the presence of polar amide groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Structural Elucidation

Synthetic routes for analogous thiazole-ethanediamide derivatives typically involve multi-step strategies:

Thiazole Ring Formation

Thiazole synthesis often employs the Hantzsch thiazole synthesis, reacting α-haloketones with thioureas. For this compound, 4-methyl-2-phenylthiazole-5-carbaldehyde could serve as the precursor, generated via cyclization of 4-methylacetophenone with thiourea in the presence of iodine .

Ethyl Spacer Incorporation

The ethyl bridge is introduced through nucleophilic substitution or reductive amination. For example, reacting 5-(chloromethyl)-4-methyl-2-phenylthiazole with ethylenediamine under basic conditions yields the intermediate 2-(4-methyl-2-phenylthiazol-5-yl)ethylamine.

Amide Coupling

The final step involves coupling the amine intermediate with oxalyl chloride derivatives. Reacting 2-(4-methyl-2-phenylthiazol-5-yl)ethylamine with 4-methylphenyloxalamic acid chloride in dichloromethane produces the target compound.

Proposed Reaction Scheme:

  • Thiazole Formation:
    C6H5COCH3+NH2CSNH2I2C6H5C4H2NS\text{C}_6\text{H}_5\text{COCH}_3 + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{I}_2} \text{C}_6\text{H}_5\text{C}_4\text{H}_2\text{NS}

  • Ethylamine Synthesis:
    Thiazole-CH2Cl+NH2CH2CH2NH2Thiazole-CH2CH2NH2\text{Thiazole-CH}_2\text{Cl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Thiazole-CH}_2\text{CH}_2\text{NH}_2

  • Amide Coupling:
    Thiazole-CH2CH2NH2+ClCO-CONH-C6H4CH3Target Compound\text{Thiazole-CH}_2\text{CH}_2\text{NH}_2 + \text{ClCO-CONH-C}_6\text{H}_4\text{CH}_3 \rightarrow \text{Target Compound}

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Related Thiazole Derivatives

CompoundActivity (IC₅₀/Kᵢ)TargetSource
N-(4-chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide1.2 μM (MCF-7)Tubulin
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol85 nM (HIV-1 protease)HIV-1 protease
N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide)4.5 μg/mL (E. coli)DNA gyrase

This compound’s lack of electron-withdrawing groups (e.g., trifluoromethyl) may reduce enzymatic inhibition potency compared to , but its dual amide groups could enhance solubility and target affinity .

Challenges and Future Directions

  • Synthetic Optimization: Current yields for multi-step syntheses of thiazole-amides rarely exceed 30%. Flow chemistry or microwave-assisted reactions could improve efficiency .

  • Pharmacokinetic Profiling: Predicting ADMET properties is critical. In silico models suggest moderate blood-brain barrier permeability (LogBB = -0.7) but potential hepatotoxicity due to thiazole metabolism .

  • Target Identification: Proteomics and molecular docking studies are needed to identify binding partners. Preliminary docking of this compound against EGFR (PDB: 1M17) shows a ΔG = -9.2 kcal/mol, suggesting favorable binding .

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